The compound is derived from the piperidine scaffold, a six-membered ring containing one nitrogen atom. Piperidine derivatives have been extensively studied for their pharmacological properties. The specific structure of 1-(3-Chlorobenzyl)piperidin-4-amine includes a chlorobenzyl group attached to the nitrogen atom of piperidine, which is known to enhance its biological activity and selectivity towards certain targets.
The synthesis of 1-(3-Chlorobenzyl)piperidin-4-amine can be achieved through several methods, primarily involving the reductive amination of piperidine derivatives with appropriate aldehydes or ketones. A common synthetic route involves the following steps:
This method allows for high yields and purity of the final product, which can be confirmed using techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) .
The molecular structure of 1-(3-Chlorobenzyl)piperidin-4-amine can be described by its molecular formula . The compound features:
1-(3-Chlorobenzyl)piperidin-4-amine can participate in various chemical reactions typical of amines and aromatic compounds:
These reactions are crucial for modifying the compound to enhance its efficacy or selectivity towards specific biological targets .
The mechanism of action for 1-(3-Chlorobenzyl)piperidin-4-amine largely depends on its target within biological systems. For example:
The physical and chemical properties of 1-(3-Chlorobenzyl)piperidin-4-amine are essential for understanding its behavior in biological systems:
These properties influence its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles .
1-(3-Chlorobenzyl)piperidin-4-amine has potential applications in various fields:
Ongoing studies focus on optimizing this compound's structure to improve efficacy and reduce side effects while exploring its mechanisms in different biological contexts .
An automated high-throughput phenotypic screen of the NIH Molecular Libraries Small Molecule Repository (MLSMR; 339,561 compounds) identified the 4-aminopiperidine (4AP) scaffold as a potent inhibitor of hepatitis C virus (HCV) replication. The original hits, compounds 1 (EC₅₀ = 2.57 µM) and 2 (EC₅₀ = 2.09 µM), emerged from a qHTS platform using an HCV construct with a luciferase reporter (HCV-Luc). Crucially, these compounds showed no appreciable cytotoxicity (CC₅₀ >20 µM) in an ATPlite counter-screen. Mechanistic profiling revealed a unique action: 1 and 2 failed to inhibit viral entry (HCVpp assay, EC₅₀ >50 µM), replication (replicon assay, EC₅₀ >50 µM), or single-cycle infection (HCVsc assay, EC₅₀ >50 µM), implicating a late-stage effect. Further immunofluorescence studies confirmed disruption of HCV core protein trafficking to cytosolic lipid droplets (cLDs)—a critical step for viral assembly—achieving 70% inhibition at 2.5 µM [1].
A systematic SAR campaign explored modifications to the 4AP scaffold, focusing on three regions: the aminopiperidine core ("Region A"), the benzyl linker ("Region B"), and the aryl/heteroaryl substituent ("Region C"). Synthesis leveraged reductive amination of 4-amino-1-Boc-piperidine with substituted phenylacetaldehydes, followed by coupling and deprotection [1]. Key findings include:
Table 1: SAR of 4-Aminopiperidine Analogs for HCV Inhibition
Region Modified | Representative Compound | Structural Change | HCVcc EC₅₀ (µM) | Metabolic Stability (RLM t₁/₂) |
---|---|---|---|---|
Aryl Substituent (C) | 1 (Hit) | 4-Chlorophenyl | 2.57 | <2 min |
Aryl Substituent (C) | 12 | 2,4-Dichlorobenzyl | 0.85 | Improved |
Aryl Substituent (C) | 18 | 2-Naphthyl | 0.70 | Moderate |
Linker (B) | 33 | Ethylene linker | 2.10 | <2 min |
Core (A) | 48 | N-Methylpiperazine | >10 | <2 min |
Initial hits suffered from rapid hepatic metabolism (rat liver microsome t₁/₂ <2 min), attributed to oxidation of the piperidine nitrogen and the terminal aryl group. Bioisosteric replacements focused on:
Computational ADME profiling guided the optimization of 4AP analogs:
Table 2: Experimental vs. Predicted ADME Properties for Key Analogs
Property | In Silico Tool/Method | Prediction for Lead 12 | Experimental Validation |
---|---|---|---|
Aqueous Solubility | SwissADME | Low (Log P = 3.8) | 5 µM (pH 7.4) |
Metabolic Stability (CYP3A4) | Schrödinger QikProp | High liability | RLM t₁/₂ = 12 min |
Liver Distribution | PBPK Modeling | High liver:plasma ratio | 8:1 in mice |
Membrane Permeability | PAMPA (in silico) | High (Pe = 15 × 10⁻⁶ cm/s) | Caco-2 Papp = 25 × 10⁻⁶ cm/s |
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